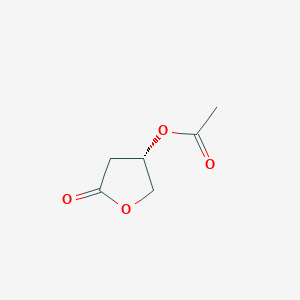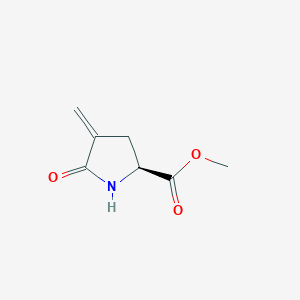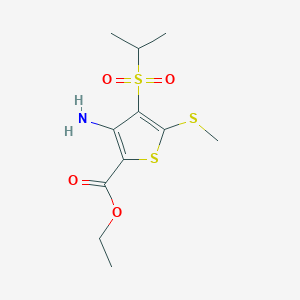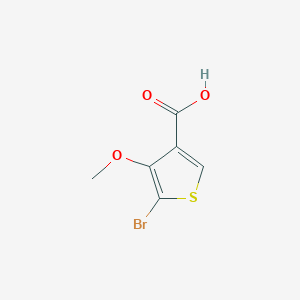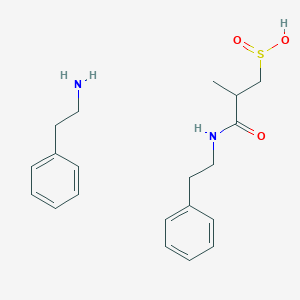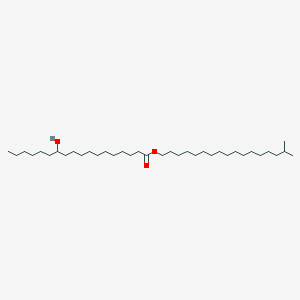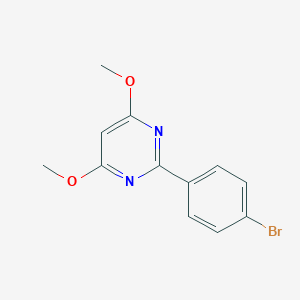![molecular formula C11H14ClN3O2 B066633 4-Chloro-7-[2-(2-methoxyethoxy)ethyl]-7H-pyrrolo[2,3-d]pyrimidine CAS No. 186519-96-0](/img/structure/B66633.png)
4-Chloro-7-[2-(2-methoxyethoxy)ethyl]-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-chloro group and a 7-(2-(2-methoxyethoxy)ethyl) side chain. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrimidines and α,β-unsaturated carbonyl compounds.
Substitution Reactions:
Side Chain Introduction: The 7-(2-(2-methoxyethoxy)ethyl) side chain is introduced via nucleophilic substitution reactions. This involves the reaction of the pyrrolo[2,3-d]pyrimidine core with 2-(2-methoxyethoxy)ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can replace the 4-chloro group with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are being explored in the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to the modulation of their activity.
Pathways Involved: It can interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: The parent compound without the 4-chloro and 7-(2-(2-methoxyethoxy)ethyl) substitutions.
7-(2-(2-Methoxyethoxy)ethyl)-7h-pyrrolo[2,3-d]pyrimidine: Lacks the 4-chloro group.
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine: Lacks the 7-(2-(2-methoxyethoxy)ethyl) side chain.
Uniqueness
The unique combination of the 4-chloro group and the 7-(2-(2-methoxyethoxy)ethyl) side chain imparts distinct chemical and biological properties to 7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
186519-96-0 |
|---|---|
Fórmula molecular |
C11H14ClN3O2 |
Peso molecular |
255.7 g/mol |
Nombre IUPAC |
4-chloro-7-[2-(2-methoxyethoxy)ethyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H14ClN3O2/c1-16-6-7-17-5-4-15-3-2-9-10(12)13-8-14-11(9)15/h2-3,8H,4-7H2,1H3 |
Clave InChI |
AZBRWKAPAHRLSV-UHFFFAOYSA-N |
SMILES |
COCCOCCN1C=CC2=C1N=CN=C2Cl |
SMILES canónico |
COCCOCCN1C=CC2=C1N=CN=C2Cl |
Sinónimos |
7-(2-(2-METHOXYETHOXY)ETHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)
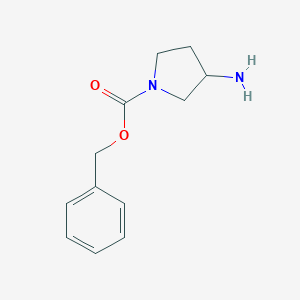
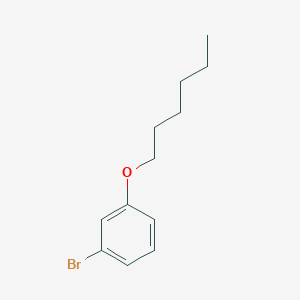
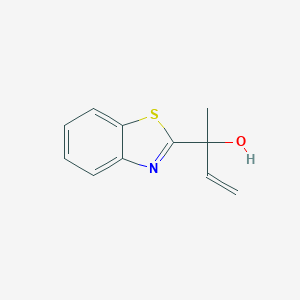

![(2R,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one](/img/structure/B66566.png)
